molecular formula C5H12N2O B1287095 3-Amino-N-methylbutanamide CAS No. 54758-64-4

3-Amino-N-methylbutanamide

Cat. No.: B1287095
CAS No.: 54758-64-4
M. Wt: 116.16 g/mol
InChI Key: AMELKRLHOQGFSI-UHFFFAOYSA-N
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Description

3-Amino-N-methylbutanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanamide, featuring an amino group and a methyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

Amides, in general, have a structure in which a nitrogen atom is bonded to a carbonyl carbon atom . This structure allows them to interact with various biological targets, depending on their specific molecular configuration.

Mode of Action

The nitrogen atom in the amide group can form hydrogen bonds with other molecules, influencing the compound’s interaction with its targets .

Biochemical Pathways

Amides are involved in various biochemical processes, including protein synthesis, where they form peptide linkages . They can also participate in other metabolic pathways depending on their specific structure and the presence of other functional groups.

Pharmacokinetics

Their metabolism can involve various enzymatic processes, leading to the formation of different metabolites .

Result of Action

They can influence various cellular processes, including signal transduction, enzyme activity, and protein function .

Action Environment

The action, efficacy, and stability of 3-Amino-N-methylbutanamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or tissue where the compound is present. The polar nature of the amide group can influence the compound’s solubility and stability in different environments .

Biochemical Analysis

Biochemical Properties

3-Amino-N-methylbutanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions It is known to interact with enzymes such as amide hydrolases, which catalyze the hydrolysis of amide bondsThe nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the cleavage of the amide bond and the release of the corresponding amine and carboxylic acid .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can inhibit the activity of certain proteases, leading to changes in protein degradation and turnover. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in altered cellular metabolism and changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by amide hydrolases, leading to the production of corresponding amines and carboxylic acids. These metabolites can then enter other metabolic pathways, contributing to the overall metabolic flux. The compound’s interactions with enzymes such as hydrolases and transferases are crucial for understanding its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-N-methylbutanamide can be synthesized through the reaction of N-methylbutanolamine with an appropriate organic acid. The reaction typically involves the amidation process, where the amine reacts with the carboxylic acid to form the amide, with the elimination of a water molecule .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 3-Amino-N-methylbutanamide is unique due to the presence of both an amino group and a methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

3-amino-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6)3-5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMELKRLHOQGFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591025
Record name 3-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54758-64-4
Record name 3-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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